molecular formula C16H24O3 B14524422 Ethyl 8-(4-hydroxyphenyl)octanoate CAS No. 62889-62-7

Ethyl 8-(4-hydroxyphenyl)octanoate

Cat. No.: B14524422
CAS No.: 62889-62-7
M. Wt: 264.36 g/mol
InChI Key: MWPFTQHKIDPIFX-UHFFFAOYSA-N
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Description

Ethyl 8-(4-hydroxyphenyl)octanoate is an ester derivative featuring a hydroxyphenyl substituent on the octanoate backbone. Esters with aromatic or heterocyclic substituents are widely studied for their roles in flavor, fragrance, and industrial applications such as bio-lubricants .

Properties

CAS No.

62889-62-7

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 8-(4-hydroxyphenyl)octanoate

InChI

InChI=1S/C16H24O3/c1-2-19-16(18)9-7-5-3-4-6-8-14-10-12-15(17)13-11-14/h10-13,17H,2-9H2,1H3

InChI Key

MWPFTQHKIDPIFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters like Ethyl 8-(4-hydroxyphenyl)octanoate is through nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically requires the presence of a base to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, esters are often produced through large-scale esterification processes. These processes may involve the use of catalysts to increase the reaction rate and yield. For example, sulfuric acid or p-toluenesulfonic acid can be used as catalysts in the esterification of carboxylic acids with alcohols .

Mechanism of Action

The mechanism of action of Ethyl 8-(4-hydroxyphenyl)octanoate involves its interaction with various molecular targets and pathways. For example, its hydrolysis in biological systems can release active metabolites that exert biological effects. The ester bond can be cleaved by esterases, leading to the formation of the corresponding carboxylic acid and alcohol, which may interact with specific receptors or enzymes .

Comparison with Similar Compounds

Ethyl Octanoate and Aroma-Active Esters

Ethyl octanoate (ethyl ester of octanoic acid) is a well-characterized volatile compound in yeast fermentation, contributing to fruity or sour apple aromas in food products and alcoholic beverages . Key comparisons include:

  • Odor Activity: Ethyl octanoate and ethyl hexanoate are major contributors to wine aroma due to high Odor Activity Values (OAVs). In lychee wines, ethyl octanoate exhibits OAVs exceeding 1,000, highlighting its sensory significance .
  • Volatility Dynamics: Ethyl octanoate production in yeast cultures peaks at 8 days and declines by 15 days, correlating with microbial metabolic activity .
  • Industrial Relevance : Used in food flavoring and cosmetics, its synthesis is optimized in industrial yeast strains, with wild-type strains producing fourfold higher amounts than mutants .

Ethyl hexanoate shares similar trends in OAVs and fermentation dynamics but is more volatile and associated with apple-like aromas .

Table 1: Aroma-Active Esters in Fermentation
Compound OAV in Lychee Wine Key Aroma Profile Production Peak (Days)
Ethyl octanoate >1,000 Sour apple, fruity 8
Ethyl hexanoate ~800 Apple, sweet 8
Ethyl decanoate ~500 Waxy, floral Not reported

Bio-Lubricant Derivatives of Ethyl Octanoate

Synthetic derivatives of ethyl octanoate, such as ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (Cyclic-6) and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate (Cyclic-7), are engineered for bio-lubricant applications. These compounds are synthesized via esterification of oleic acid derivatives with dicarboxylic acids, yielding cyclic structures that enhance thermal stability and reduce acidity .

Table 2: Physicochemical Properties of Bio-Lubricants
Property Cyclic-6 Cyclic-7 Commercial Standard
Density (g/cm³) 0.91 0.89 0.85–0.95
Total Acid Number (TAN) <1.0 <1.0 <2.0
Iodine Value (IV) 25 30 20–40
Yield (%) 93.9 89.6 N/A

Cyclic-6 shows superior oxidative stability (low IV) and acidity (low TAN), making it competitive with petroleum-based lubricants .

Structural Analogs with Aromatic Substitutents

  • Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate: Features an ethoxyphenyl group instead of hydroxyphenyl. This compound, with a molecular weight of 306.4 g/mol, is used in specialty chemical research, though its applications are less documented .
  • Ethyl 8-(2,4-dimethoxyphenyl)octanoate: Substituted with methoxy groups, this variant may exhibit altered solubility and reactivity due to electron-donating effects .
  • Ethyl 8-(5-oxo-2H-furan-2-yl)octanoate (Maritolide): A natural product from Diospyros maritima, this furan-containing ester highlights the diversity of ethyl octanoate derivatives in biological systems .
Table 3: Structural and Functional Comparisons
Compound Substituent Key Application Unique Property
Ethyl 8-(4-hydroxyphenyl)octanoate 4-hydroxyphenyl Hypothesized: Antioxidant Potential phenolic activity
Ethyl octanoate None Food flavoring High OAVs
Cyclic-6 Dioxane ring Bio-lubricant Low TAN, high yield
Maritolide Furan ring Natural product Found in D. maritima

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